Absolute Configuration Defines the Stereochemical Outcome of Key Synthetic Intermediates
The (S)-enantiomer is the required precursor for synthesizing the (R)-epoxyketone intermediate essential for carfilzomib production. Patent AU2017306546A1 explicitly describes a scalable process to synthesize (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)pentan-1-one, a critical carfilzomib intermediate, starting from a substrate whose stereochemistry is derived from an (S)-configured epoxide [1]. The use of the (R)-enantiomer or racemate would yield the incorrect diastereomer, fundamentally altering the final drug substance.
| Evidence Dimension | Stereochemical Suitability for Carfilzomib Intermediate Synthesis |
|---|---|
| Target Compound Data | (S)-enantiomer: Provides the correct (R)-epoxyketone intermediate as per patent AU2017306546A1 [1] |
| Comparator Or Baseline | (R)-enantiomer (CAS 162251-75-4): Would yield the diastereomeric (S)-epoxyketone, not suitable for carfilzomib |
| Quantified Difference | Stereochemical divergence leads to a non-congruent intermediate, with 100% of target product requiring the (S)-precursor |
| Conditions | Synthetic pathway detailed in patent AU2017306546A1; amide formation, Grignard reaction, and asymmetric epoxidation steps |
Why This Matters
For pharmaceutical sourcing, selecting the incorrect enantiomer results in a complete failure to produce the desired drug intermediate, leading to wasted resources and project delays.
- [1] Synthesis of (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof. Patent AU2017306546A1. Filed August 3, 2017. View Source
